molecular formula C13H15ClN2O B1418888 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide CAS No. 1210020-81-7

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide

Cat. No.: B1418888
CAS No.: 1210020-81-7
M. Wt: 250.72 g/mol
InChI Key: LLQFEJOMMQSNKE-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide is an organic compound characterized by the presence of a chloro group, a cyanoethyl group, and a methylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzylamine, acrylonitrile, and 2-chloropropanoyl chloride.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiourea can be used as nucleophiles.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Depending on the nucleophile, products can include azides, nitriles, or thiols.

    Reduction: The primary product is the corresponding amine.

    Hydrolysis: The products are 4-methylbenzylamine and 2-chloropropanoic acid.

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Potential use in the design of ligands for coordination chemistry.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Chloro-N-(2-cyanoethyl)-N-phenylpropanamide: Lacks the methyl group on the phenyl ring.

    2-Chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness: 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, distinguishing it from similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-10-4-6-12(7-5-10)16(9-3-8-15)13(17)11(2)14/h4-7,11H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQFEJOMMQSNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCC#N)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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